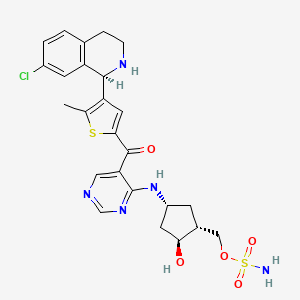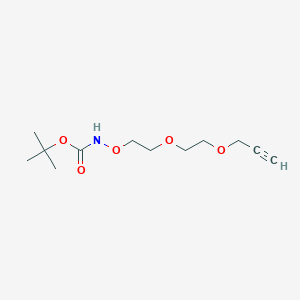
t-Boc-aminooxy-PEG2-Propargyl
描述
t-Boc-aminooxy-PEG2-Propargyl: is a compound widely used in the field of click chemistry. It is a crosslinker containing a propargyl group and a t-Boc-aminooxy group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
作用机制
Target of Action
The primary target of t-Boc-aminooxy-PEG2-Propargyl are biomolecules that contain azide groups . The compound is used as a crosslinker to connect these biomolecules, creating bioconjugates with specific functionalities .
Mode of Action
This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . The propargyl group in the compound reacts with azide-bearing compounds or biomolecules to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions .
Biochemical Pathways
The compound plays a significant role in the creation of bioconjugates, which can be used to study the interactions between biomolecules and to construct biosensors . The presence of the PEG chain in the compound also ensures a certain level of biocompatibility and stability, allowing the bioconjugates to maintain their structure and functionality in complex biological environments .
Pharmacokinetics
This property can enhance the bioavailability of the compound, making it an effective carrier for drug delivery .
Result of Action
The primary result of the action of this compound is the creation of stable bioconjugates. These bioconjugates can be used for various purposes, including studying biomolecular interactions and constructing biosensors . In the context of drug delivery, the compound can connect drug molecules to the PEG chain, enabling targeted drug delivery and release .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light . Frequent thawing should be avoided, and the compound should be used immediately after preparation and stored at temperatures below -20°C .
生化分析
Biochemical Properties
t-Boc-aminooxy-PEG2-Propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Cellular Effects
It is known that the compound can react with azide-bearing compounds or biomolecules in cells to form a stable triazole linkage .
Molecular Mechanism
The propargyl group of this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction forms a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG2-Propargyl typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG2 (polyethylene glycol with two ethylene glycol units) spacer.
Introduction of the propargyl group: The final step involves attaching a propargyl group to the PEG2 spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality control: The final product is subjected to rigorous quality control measures to ensure it meets the required specifications
化学反应分析
Types of Reactions: t-Boc-aminooxy-PEG2-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne click chemistry to form stable triazole linkages.
Deprotection: The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the free aminooxy group.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in the click chemistry reactions involving the propargyl group.
Acidic Conditions: Mild acidic conditions, such as dilute hydrochloric acid, are used for the deprotection of the t-Boc-aminooxy group.
Major Products:
Triazole Linkages: The primary product of the click chemistry reaction is a stable triazole linkage.
Free Aminooxy Group: Deprotection of the t-Boc-aminooxy group yields the free aminooxy group
科学研究应用
t-Boc-aminooxy-PEG2-Propargyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinker in click chemistry reactions to create stable triazole linkages.
Biology: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine: It is employed in the development of drug delivery systems and therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and polymers
相似化合物的比较
t-Boc-aminooxy-PEG-Propargyl: Similar to t-Boc-aminooxy-PEG2-Propargyl but with a different PEG spacer length.
Aminooxy-PEG-Propargyl: Lacks the t-Boc protection group, making it more reactive but less stable.
Propargyl-PEG: Contains only the propargyl group without the aminooxy functionality.
Uniqueness: this compound is unique due to its combination of a t-Boc-protected aminooxy group and a propargyl group linked by a PEG2 spacer. This combination provides both stability and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPUFYWATPLMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178343 | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-74-3 | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)
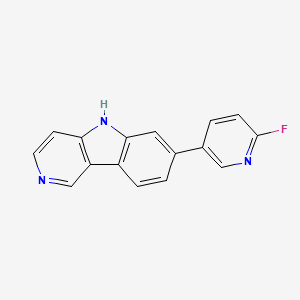
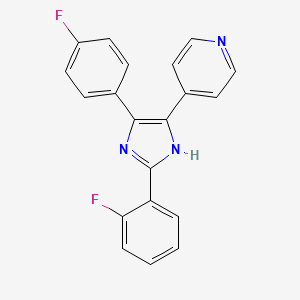

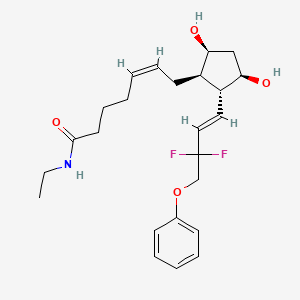
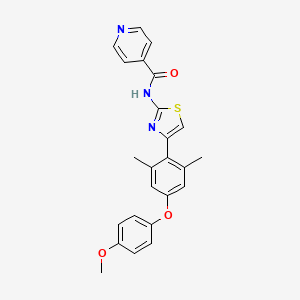
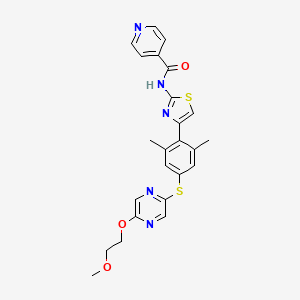
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

